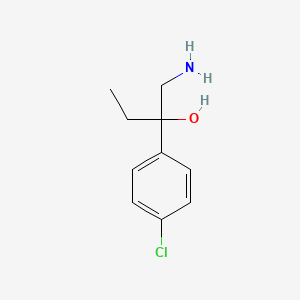![molecular formula C21H21NO2 B3033842 4-[(3aS,4R,9bR)-6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid CAS No. 1217682-79-5](/img/structure/B3033842.png)
4-[(3aS,4R,9bR)-6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid
Overview
Description
The compound "4-[(3aS,4R,9bR)-6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid" is a complex organic molecule. Known for its multifaceted structure, the compound features a cyclopenta[c]quinoline framework attached to a benzoic acid moiety, which endows it with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be achieved through a multi-step organic synthesis process, often involving:
Starting Materials: : Aniline derivatives and cyclopentadiene.
Reaction Types: : Condensation, cyclization, and functional group transformations.
Catalysts and Reagents: : Lewis acids, oxidizing agents like potassium permanganate, and solvents like dichloromethane.
Industrial Production Methods
Industrial production often involves:
Optimization: : Optimizing the yield and purity of the compound through solvent selection and temperature control.
Scalability: : Utilizing large-scale reactors and continuous flow methods to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions including:
Oxidation: : Using reagents like hydrogen peroxide to form oxidized derivatives.
Reduction: : Employing hydrogen gas over palladium catalysts to reduce specific functional groups.
Substitution: : Halogenation and alkylation reactions facilitated by halogenating agents and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Acetone, ethanol, dichloromethane.
Major Products Formed
Oxidized Products: : Formation of quinoline N-oxides.
Reduced Products: : Cyclohexane derivatives.
Substitution Products: : Various halogenated compounds and alkylated derivatives.
Scientific Research Applications
This compound finds applications in multiple scientific fields:
Chemistry: : Used as an intermediate in organic synthesis.
Biology: : Acts as a probe in biochemical assays.
Medicine: : Potential therapeutic agent for various diseases due to its unique structure.
Industry: : Utilized in the synthesis of dyes, pigments, and other complex organic molecules.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects through:
Targeting Enzymes: : Interacting with key enzymes to alter biochemical pathways.
Binding to Receptors: : Modulating receptor activities to elicit biological responses.
Pathways Involved: : Influencing signaling pathways like MAPK/ERK and PI3K/AKT.
Comparison with Similar Compounds
When compared to similar compounds, this compound:
Structural Uniqueness: : The presence of both cyclopenta[c]quinoline and benzoic acid moieties makes it distinct.
Chemical Behavior: : Exhibits unique reactivity patterns not commonly seen in simpler analogs.
List of Similar Compounds
Quinoline Derivatives: : Examples include quinine and chloroquine.
Benzoic Acid Derivatives: : Such as salicylic acid and ibuprofen.
Hybrid Molecules: : Compounds containing both quinoline and benzoic acid structures.
That's a crash course on 4-[(3aS,4R,9bR)-6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid! Hope that satisfies your curiosity.
Properties
IUPAC Name |
4-[(3aS,4R,9bR)-6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-12-6-11-18-16-4-3-5-17(16)20(22-19(18)13(12)2)14-7-9-15(10-8-14)21(23)24/h3-4,6-11,16-17,20,22H,5H2,1-2H3,(H,23,24)/t16-,17+,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWQWLFQYBEVEG-UWVAXJGDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3C=CCC3C(N2)C4=CC=C(C=C4)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)[C@@H]3C=CC[C@@H]3[C@@H](N2)C4=CC=C(C=C4)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B3033760.png)
![3-(2-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B3033761.png)


![(1-[(([4-(Acetylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid](/img/structure/B3033769.png)
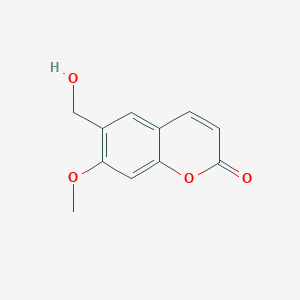
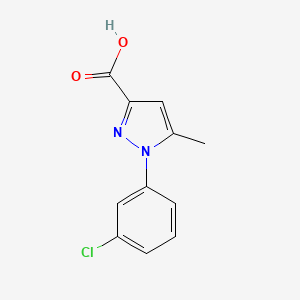

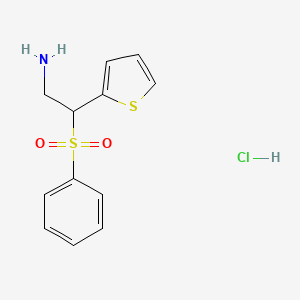
![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B3033778.png)
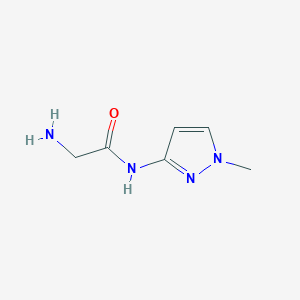
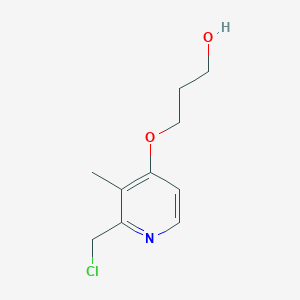
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B3033781.png)
